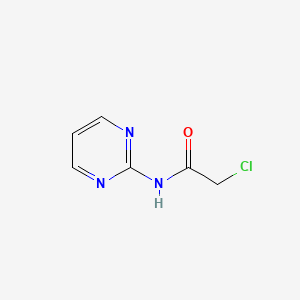

2-Chloro-N-pyrimidin-2-yl-acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-pyrimidin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-4-5(11)10-6-8-2-1-3-9-6/h1-3H,4H2,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKOSWFVNOWHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350434 | |

| Record name | 2-Chloro-N-pyrimidin-2-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52687-97-5 | |

| Record name | 2-Chloro-N-pyrimidin-2-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(pyrimidin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-pyrimidin-2-yl-acetamide (CAS: 52687-97-5)

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-N-pyrimidin-2-yl-acetamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details its synthesis, chemical properties, and versatile applications, with a focus on its role as a foundational building block in the synthesis of complex heterocyclic compounds.

Core Compound Identification and Properties

This compound is a bifunctional molecule featuring a reactive chloroacetyl group and a pyrimidine ring. This structural combination makes it a valuable precursor in organic synthesis. The chloroacetamide moiety acts as a potent electrophile, readily undergoing nucleophilic substitution, while the pyrimidine ring is a well-established scaffold in medicinal chemistry, often imparting crucial physicochemical properties to target molecules. The definitive Chemical Abstracts Service (CAS) number for this compound is 52687-97-5 [1][2][3][4].

| Property | Value | Source(s) |

| CAS Number | 52687-97-5 | [1][2][3][4] |

| Molecular Formula | C₆H₆ClN₃O | [2][3][5] |

| Molecular Weight | 171.59 g/mol | [2][3] |

| IUPAC Name | 2-chloro-N-(pyrimidin-2-yl)acetamide | [3] |

| Canonical SMILES | C1=CN=C(N=C1)NC(=O)CCl | [5] |

| InChIKey | JHKOSWFVNOWHEU-UHFFFAOYSA-N | [5] |

| Primary Use | For Research & Development use only | [1][3] |

Synthesis Pathway and Experimental Protocol

The principal method for synthesizing this compound and its analogs is the direct acylation of the corresponding amine with chloroacetyl chloride[6][7]. This nucleophilic acyl substitution reaction is efficient and widely applicable. The amino group of 2-aminopyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses to create the stable amide bond, eliminating hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion, a base is typically added to neutralize the generated HCl[7].

General Synthesis Workflow

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. cas 52687-97-5|| where to buy 2-Chloro-N-(2-pyrimidinyl)acetamide [english.chemenu.com]

- 4. 52687-97-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. PubChemLite - 2-chloro-n-(pyrimidin-2-yl)acetamide (C6H6ClN3O) [pubchemlite.lcsb.uni.lu]

- 6. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Chloro-N-pyrimidin-2-yl-acetamide: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-pyrimidin-2-yl-acetamide, a key synthetic intermediate in medicinal chemistry. The document delves into its molecular structure, physicochemical properties, and detailed synthetic protocols. While experimental spectroscopic data for this specific molecule is not widely available, this guide presents predicted spectroscopic characteristics and comparative data from its close structural analog, 2-chloro-N-pyridin-2-yl-acetamide, to aid in its characterization. Furthermore, the potential biological activities, including antimicrobial and anticancer properties, are discussed based on the known reactivity of the chloroacetamide moiety and the biological significance of the pyrimidine scaffold. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis and application of novel heterocyclic compounds for drug discovery and development.

Introduction

This compound is a synthetic organic compound featuring a pyrimidine ring linked to a chloroacetamide group. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The chloroacetamide moiety, on the other hand, is a reactive functional group that can serve as a versatile precursor for the synthesis of more complex molecular architectures.[1] The combination of these two structural features makes this compound a compound of significant interest in medicinal chemistry, particularly as an intermediate for the development of novel therapeutic agents.[2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a chloroacetyl group attached to the amino group at the 2-position of a pyrimidine ring.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-N-pyrimidin-2-yl-acetamide

Abstract

This technical guide addresses the solubility of 2-Chloro-N-pyrimidin-2-yl-acetamide (CAS No. 52687-97-5), a key intermediate in pharmaceutical and chemical synthesis. A comprehensive review of publicly available literature reveals a notable absence of quantitative solubility data for this specific compound. In response, this document provides a robust framework for researchers and drug development professionals to experimentally determine its solubility profile. We present detailed, field-proven protocols for both qualitative and quantitative solubility assessment, including the industry-standard gravimetric method. The guide emphasizes the causality behind experimental choices, ensuring a self-validating system for data generation. Furthermore, contextual solubility data for isomeric compounds are provided to aid in initial solvent selection. This guide is structured to empower researchers with the necessary methodologies to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and preclinical studies.

Introduction and Compound Identification

This compound is a heterocyclic organic compound featuring a pyrimidine ring linked to a chloroacetamide moiety. The presence of the reactive chloroacetyl group makes it a valuable electrophilic building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] Accurate solubility data is fundamental to its application, influencing reaction kinetics, purification strategies, and the bioavailability of its derivatives.[2]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-N-(pyrimidin-2-yl)acetamide | [3] |

| CAS Number | 52687-97-5 | [3][4] |

| Molecular Formula | C₆H₆ClN₃O | [4] |

| Molecular Weight | 171.58 g/mol | [3] |

| Melting Point | 150-153°C | [5] |

| Storage | Store at 2-8°C under inert gas | [3] |

| Computed LogP | 0.65 | [1] |

Contextual Solubility Insights from Isomeric Compounds

While data for the target compound is scarce, examining its isomers can provide valuable initial direction for solvent screening. The position of the substituent on the pyrimidine or pyridine ring significantly impacts physicochemical properties like melting point and, consequently, solubility.

For instance, the isomer 2-Chloro-N-pyrimidin-5-yl-acetamide is reported to be soluble in solvents like dichloromethane and dimethylformamide (DMF), but poorly soluble in water. This suggests that polar aprotic solvents may be effective for the target compound as well. The significant difference in melting points between the target compound (150-153°C) and its 5-yl isomer (224-228°C) underscores that direct extrapolation is not possible, and experimental verification is essential.[5][6]

Experimental Protocols for Solubility Determination

As a Senior Application Scientist, I advocate for a two-tiered approach to solubility determination: a rapid qualitative assessment followed by a rigorous quantitative measurement for promising solvent systems.

Tier 1: Qualitative Solubility Assessment

This initial screening method is designed to rapidly categorize the compound's solubility in a range of solvents, providing a basis for selecting candidates for quantitative analysis.

Expertise & Experience: The rationale here is efficiency. Before committing to a lengthy gravimetric study, this rapid assessment allows a researcher to quickly identify solvents where the compound is very soluble or practically insoluble, focusing resources on the most promising candidates.

Protocol Steps:

-

Preparation: Dispense a precisely weighed mass (e.g., 10 mg) of this compound into individual, labeled glass vials.

-

Solvent Addition: To each vial, add the selected solvent in measured increments (e.g., 0.1 mL) using a calibrated pipette.

-

Agitation: After each addition, cap the vial and vortex for at least 60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background for any undissolved particles. A solution is considered clear if no particulates are visible to the naked eye.

-

Equilibration (Optional but Recommended): For borderline cases, allow the vial to stand at a controlled temperature for a short period (e.g., 1 hour) and re-observe to check for any delayed precipitation.

-

Categorization: Classify the solubility based on the volume of solvent required to dissolve the solute, as detailed in Table 2.

Table 2: Pharmacopoeial Descriptive Terms for Solubility

| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |

| Very soluble | Less than 1 |

| Freely soluble | From 1 to 10 |

| Soluble | From 10 to 30 |

| Sparingly soluble | From 30 to 100 |

| Slightly soluble | From 100 to 1,000 |

| Very slightly soluble | From 1,000 to 10,000 |

| Practically insoluble | More than 10,000 |

Source: Adapted from standard pharmacopoeial classifications.[7]

Tier 2: Quantitative Solubility Determination by Gravimetric Method

The gravimetric method is a robust and widely accepted technique for accurately determining the equilibrium solubility of a compound.[8][9]

Trustworthiness: This protocol is a self-validating system. The key is ensuring that a true equilibrium saturation has been reached. This is achieved by using an excess of the solid and allowing sufficient time for equilibration with agitation at a constant temperature. The presence of undissolved solid at the end of the equilibration period is a critical visual confirmation that the solution is indeed saturated.[10]

Materials & Equipment:

-

This compound

-

Selected solvents (HPLC grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes and volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Pre-weighed evaporating dishes or vials

-

Drying oven

Diagram: Workflow for Gravimetric Solubility Determination

References

- 1. chemscene.com [chemscene.com]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. cas 52687-97-5|| where to buy 2-Chloro-N-(2-pyrimidinyl)acetamide [english.chemenu.com]

- 4. scbt.com [scbt.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. rheolution.com [rheolution.com]

- 7. scribd.com [scribd.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-pyrimidin-2-yl-acetamide

Introduction and Molecular Structure

2-Chloro-N-pyrimidin-2-yl-acetamide is a heterocyclic compound featuring a pyrimidine ring linked via an amide bond to a chloroacetyl group. The pyrimidine core is a common motif in pharmacologically active molecules, and the chloroacetamide moiety is a reactive functional group often utilized as a building block in organic synthesis. Accurate structural elucidation is paramount for any research or development involving this molecule. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide will provide a detailed, predictive analysis of the key spectroscopic data points essential for the unambiguous confirmation of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predictions below are based on established chemical shift theory and comparison with 2-Chloro-N-pyridin-2-yl-acetamide.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the methylene protons of the chloroacetyl group, and the amide proton.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Broad Singlet | 1H | NH -C=O | The amide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |

| ~8.6 | Doublet | 2H | H -4, H -6 | These protons are equivalent and adjacent to one nitrogen and one carbon, appearing as a doublet due to coupling with H-5. |

| ~7.1 | Triplet | 1H | H -5 | This proton is coupled to the two equivalent H-4 and H-6 protons, resulting in a triplet. |

| ~4.3 | Singlet | 2H | Cl-CH₂ -C=O | The methylene protons are adjacent to an electron-withdrawing chlorine atom and carbonyl group, resulting in a downfield singlet. |

Solvent: CDCl₃ or DMSO-d₆. Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | The amide carbonyl carbon is characteristically deshielded and appears significantly downfield. |

| ~158 | C -4, C -6 | These two carbons of the pyrimidine ring are equivalent and are deshielded due to the adjacent nitrogen atoms. |

| ~157 | C -2 | The carbon atom bonded to the amide nitrogen is also highly deshielded. |

| ~118 | C -5 | This carbon is expected to be the most upfield of the aromatic carbons. |

| ~43 | C H₂Cl | The methylene carbon is attached to an electronegative chlorine atom, causing a downfield shift into the aliphatic region. |

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 - 3200 | Strong | N-H Stretch | This absorption is characteristic of the N-H bond in a secondary amide. Hydrogen bonding can cause this peak to be broad. |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch | These absorptions are typical for C-H bonds on an aromatic ring like pyrimidine. |

| ~1690 - 1670 | Strong | C=O Stretch (Amide I) | The carbonyl stretch of a secondary amide is a very strong and characteristic absorption. Its position is influenced by conjugation with the pyrimidine ring. |

| ~1580 - 1540 | Strong | N-H Bend (Amide II) | This band arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides. |

| ~1500 - 1400 | Medium | C=C & C=N Stretches | These absorptions are due to the stretching vibrations within the pyrimidine ring. |

| ~800 - 700 | Strong | C-Cl Stretch | The carbon-chlorine bond stretch typically appears in this region of the fingerprint part of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula for this compound is C₆H₆ClN₃O, with a monoisotopic mass of approximately 171.02 Da.[3]

Table 4: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Assignment | Rationale |

| 171/173 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak ([M+2]⁺˙) at m/z 173 with an intensity of approximately one-third that of the molecular ion peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[4] |

| 136 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 95 | [C₄H₃N₂-NH]⁺ or [C₅H₅N₂]⁺ | Fragmentation of the pyrimidine ring or loss of the chloroacetamide side chain. This corresponds to the aminopyrimidine cation. |

| 77 | [CH₂Cl-C=O]⁺ | Alpha-cleavage resulting in the chloroacetyl cation. This fragment would also show an isotopic peak at m/z 79. |

digraph "MS_Fragmentation" { graph [splines=true, overlap=false, rankdir=LR]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10]; edge [fontsize=9];M [label="[C₆H₆ClN₃O]⁺˙\nm/z = 171/173"]; F1 [label="[C₆H₆N₃O]⁺\nm/z = 136"]; F2 [label="[C₄H₅N₃]⁺˙\nm/z = 95"]; F3 [label="[C₂H₂ClO]⁺\nm/z = 77/79"];

M -> F1 [label="- Cl•"]; M -> F2 [label="- C₂H₂ClO•"]; M -> F3 [label="- C₄H₄N₃•"]; }

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the specific sample and solvent.

-

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

-

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record a background spectrum of the empty sample compartment, then record the sample spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating and ionize it using a high-energy electron beam (typically 70 eV for Electron Ionization - EI).

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

While experimental spectra for this compound are not currently found in public databases, this guide provides a robust, theoretically-grounded prediction of its ¹H NMR, ¹³C NMR, IR, and MS data. The analysis is built upon the well-established principles of spectroscopy and comparative data from the closely related pyridine analogue. The predicted data tables, structural diagrams, and fragmentation patterns herein should serve as a valuable reference for any scientist working on the synthesis, isolation, or characterization of this compound, facilitating its unambiguous identification. The publication of experimentally acquired data for this compound would be a valuable contribution to the scientific community.

References

A Technical Guide to the Therapeutic Potential of 2-Chloro-N-pyrimidin-2-yl-acetamide: A Scaffold for Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-N-pyrimidin-2-yl-acetamide emerges as a compelling starting point for therapeutic innovation, strategically combining two pharmacologically significant motifs: the 2-aminopyrimidine core and a reactive chloroacetamide side chain. The pyrimidine ring is a cornerstone of numerous approved drugs, valued for its ability to engage with biological targets through hydrogen bonding.[1][2] The chloroacetamide moiety, a known alkylating agent, offers a mechanism for covalent inhibition, a strategy gaining traction in modern drug design for achieving enhanced potency and prolonged duration of action.[3][4] While direct biological data on this specific molecule is nascent, a robust analysis of structurally related analogs suggests high potential in two primary therapeutic areas: oncology and infectious diseases. Analogs have demonstrated potent activity as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis, thereby presenting a clear antiproliferative strategy.[5] Concurrently, the inherent reactivity of the chloroacetamide group points toward broad-spectrum antimicrobial applications.[6] This guide provides a comprehensive technical overview of its synthesis, postulated mechanisms of action, and a detailed roadmap for its preclinical evaluation.

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a time-honored approach to generating novel lead compounds. This compound is a quintessential example of this design philosophy.

-

The 2-Aminopyrimidine Core: This heterocyclic scaffold is a privileged structure in drug discovery. Its nitrogen atoms act as key hydrogen bond acceptors and donors, enabling precise interactions with a multitude of biological targets.[1] This is evidenced by its presence in highly successful marketed drugs such as the kinase inhibitor Imatinib and the CDK4/6 inhibitor Palbociclib, highlighting its validated role in modulating critical cellular pathways.[7]

-

The Chloroacetamide Moiety: Far from being a simple linker, the α-chloroacetamide group is a reactive warhead. The electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom renders the α-carbon electrophilic and susceptible to nucleophilic attack by residues like cysteine or histidine within an enzyme's active site. This capacity to form covalent bonds can lead to irreversible inhibition, a mechanism often associated with potent and durable pharmacological effects.[4] Studies have confirmed that the presence of the chloro atom can significantly enhance the antimicrobial activity of acetamide-based compounds.[4]

The deliberate fusion of these two components in this compound creates a molecule with a dual-threat potential: the pyrimidine core to guide the molecule to specific biological targets and the chloroacetamide warhead to covalently inactivate them.

Synthesis and Characterization

The synthesis of this compound is readily achievable through a standard and robust nucleophilic acyl substitution. This approach is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52687-97-5 | [8][9] |

| Molecular Formula | C₆H₆ClN₃O | [10] |

| Molecular Weight | 171.59 g/mol | [10] |

| IUPAC Name | 2-chloro-N-pyrimidin-2-ylacetamide | [10] |

| Canonical SMILES | C1=CN=C(N=C1)NC(=O)CCl | [11] |

Detailed Synthesis Protocol

Reaction: Acylation of 2-aminopyrimidine with chloroacetyl chloride.

Rationale: This is a direct and widely employed method for forming the amide bond. 2-aminopyrimidine serves as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing protonation of the starting amine.

Materials:

-

2-aminopyrimidine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-aminopyrimidine (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

-

Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes. A precipitate (triethylamine hydrochloride) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Postulated Mechanisms of Action & Therapeutic Hypotheses

Based on robust data from close structural analogs, we can formulate two primary, non-mutually exclusive hypotheses for the therapeutic action of this compound.

Hypothesis 1: Anticancer Activity via Inhibition of Pyrimidine Biosynthesis

The most compelling hypothesis is derived from the known activity of 2-Chloro-N-pyrimidin-5-yl -acetamide, which acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH).[5] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.

Scientific Rationale: Cancer cells exhibit a high proliferation rate and an increased demand for nucleotides. This makes them particularly vulnerable to inhibitors of nucleotide synthesis. By blocking DHODH, the compound would deplete the cellular pool of pyrimidines, leading to cell cycle arrest at the S-phase and subsequent apoptosis. This targeted approach is expected to have a greater effect on rapidly dividing cancer cells than on quiescent, healthy cells.

Caption: Proposed inhibition of the de novo pyrimidine biosynthesis pathway via DHODH.

Hypothesis 2: Broad-Spectrum Activity via Covalent Alkylation

The electrophilic nature of the α-chloroacetamide moiety provides a strong basis for a mechanism involving covalent modification of protein targets.[3]

Scientific Rationale: This mechanism is not limited to a single enzyme but can be applied to any protein with a suitably positioned nucleophilic residue (e.g., Cys, His, Lys) in a functionally important region. In bacteria and fungi, this could involve enzymes essential for cell wall synthesis, metabolism, or virulence.[10] In cancer cells, this could target key cysteine-containing proteins involved in signaling or redox homeostasis. The pyrimidine portion of the molecule would serve to increase the local concentration of the compound near specific targets, enhancing the probability of a covalent reaction.

Caption: General mechanism of target inactivation via covalent alkylation by the chloroacetamide moiety.

Preclinical Evaluation Strategies

To systematically validate these hypotheses, a tiered approach to preclinical testing is recommended, beginning with broad phenotypic screening and progressing to specific mechanism-of-action studies.

Tier 1: In Vitro Phenotypic Screening

A. Anticancer Cell Viability Assay

-

Objective: To determine the cytotoxic and antiproliferative effects of the compound across a diverse panel of human cancer cell lines.

-

Methodology (MTT Assay Protocol):

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, HCT116 colon, A549 lung) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Data Presentation:

Cell Line Cancer Type IC₅₀ (µM) MCF-7 Breast Experimental Value HCT116 Colon Experimental Value A549 Lung Experimental Value | PANC-1 | Pancreatic | Experimental Value |

B. Antimicrobial Susceptibility Testing

-

Objective: To assess the compound's antibacterial and antifungal activity and determine its spectrum.

-

Methodology (Broth Microdilution for MIC):

-

Inoculum Prep: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Compound Dilution: Prepare a 2-fold serial dilution of the compound in a 96-well plate using the broth.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 48 hours (for fungi).

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Data Presentation:

Organism Gram Type / Class MIC (µg/mL) S. aureus ATCC 29213 Gram-positive Experimental Value E. coli ATCC 25922 Gram-negative Experimental Value K. pneumoniae ATCC 700603 Gram-negative Experimental Value | C. albicans ATCC 90028 | Fungus | Experimental Value |

Tier 2: Mechanism of Action (MoA) Studies

-

DHODH Enzyme Inhibition Assay: To directly test Hypothesis 1, a cell-free enzymatic assay using recombinant human DHODH can be performed. The assay measures the reduction of a substrate (e.g., DCIP) coupled to the oxidation of dihydroorotate. A dose-dependent decrease in signal in the presence of the compound would confirm direct enzyme inhibition.

-

Covalent Binding Assay: To investigate Hypothesis 2, mass spectrometry can be employed. Incubating the compound with a model cysteine-containing peptide or a target protein and analyzing the resulting mass shift can provide direct evidence of covalent adduct formation.

Future Directions and Conclusion

This compound stands as a promising lead scaffold with clear, testable therapeutic hypotheses grounded in the established pharmacology of its constituent parts. The preclinical data generated from the proposed evaluation strategy will be critical in validating its potential.

Positive outcomes would warrant progression to several key areas:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the pyrimidine ring and the N-aryl substituent to optimize potency, selectivity, and pharmacokinetic properties.

-

Toxicity Profiling: Initial cytotoxicity screening against non-cancerous cell lines (e.g., HEK293) to determine a preliminary therapeutic index.

-

In Vivo Efficacy Models: Should in vitro potency and selectivity be confirmed, testing the compound in animal models of cancer (e.g., xenograft studies) or infection will be the crucial next step.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 2-Chloro-N-pyrimidin-5-yl-acetamide [smolecule.com]

- 6. ijpsr.info [ijpsr.info]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 52687-97-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 52687-97-5 [amp.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. PubChemLite - 2-chloro-n-(pyrimidin-2-yl)acetamide (C6H6ClN3O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-Chloro-N-pyrimidin-2-yl-acetamide Derivatives and Their Biological Activity

Abstract

The pyrimidine nucleus is a cornerstone pharmacophore in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents. When functionalized with a reactive 2-chloro-N-acetamide moiety, it gives rise to a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive exploration of 2-Chloro-N-pyrimidin-2-yl-acetamide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for these compounds, provide a detailed analysis of their anticancer, antimicrobial, and insecticidal properties, and elucidate the underlying mechanisms of action. This guide is designed to be a self-validating system, offering field-proven insights and detailed experimental protocols to empower further research and development in this promising area of medicinal chemistry.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic structure found in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents. The versatility of the pyrimidine scaffold allows for extensive chemical modification, leading to compounds that can interact with a wide array of biological targets with high specificity.[2]

The introduction of a 2-chloro-N-acetamide group onto the pyrimidine ring creates a molecule with a dual-function character. The pyrimidine core often serves as the primary recognition element, binding to specific sites on target proteins, while the reactive chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic residues in the target's active site, or as a handle for further synthetic elaboration.[3] This combination has led to the development of derivatives with potent biological activities, including anticancer, antimicrobial, and insecticidal effects.[4][5][6] This guide will provide an in-depth examination of these properties and the methodologies to explore them.

Synthesis of this compound Derivatives

The synthesis of the core structure, this compound, is typically achieved through the acylation of 2-aminopyrimidine with chloroacetyl chloride. This reaction is a standard nucleophilic acyl substitution where the amino group of the pyrimidine acts as the nucleophile.[7] Various derivatives can then be synthesized by modifying the pyrimidine ring or by substituting the chlorine atom of the acetamide group.

General Synthetic Scheme

The general synthesis involves the reaction of a 2-aminopyrimidine with chloroacetyl chloride in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to high yields in short reaction times.[8]

Caption: General reaction scheme for the synthesis of this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the microwave-assisted synthesis of the analogous 2-chloro-N-pyridin-2-yl-acetamide and can be optimized for the pyrimidine derivative.[8]

Materials:

-

2-Aminopyrimidine

-

Chloroacetyl chloride

-

1,2-Dichloroethane (or another suitable inert solvent)

-

Anhydrous sodium sulfate

-

Acetonitrile (for recrystallization)

-

Microwave reactor

Procedure:

-

In a 50 mL microwave-safe glass vessel, dissolve 2-aminopyrimidine (1.0 equivalent) in 1,2-dichloroethane (25 mL).

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the solution while stirring.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with microwaves at a power of 300 W, maintaining a temperature of 80°C for 5-10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Extract the aqueous layer twice with 1,2-dichloroethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from acetonitrile to yield this compound.

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a wide spectrum of biological activities, with anticancer, antimicrobial, and insecticidal properties being the most prominent.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous approved drugs, such as 5-fluorouracil, being pyrimidine analogs.[1] Derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines.

Mechanism of Action: Kinase Inhibition

A primary mechanism of anticancer action for many pyrimidine derivatives is the inhibition of protein kinases.[2] Protein kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine-based inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

One of the key kinase targets is the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is common in several cancers and leads to uncontrolled cell proliferation. Small molecule inhibitors can bind to the intracellular tyrosine kinase domain of EGFR, blocking its signaling cascade.[9][10]

Caption: Simplified EGFR signaling pathway and its inhibition by a this compound derivative.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of some representative pyrimidine and acetamide derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Indazol-pyrimidine 4f | Pyrimidine Derivative | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029 |

| Indazol-pyrimidine 4i | Pyrimidine Derivative | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029 |

| Compound 5g | N-pyridinyl acetamide | MDA-MB-231 (Breast) | 12.5 | - | - |

| Compound 5l | N-pyridinyl acetamide | MDA-MB-231 (Breast) | 1.4 | Sorafenib | 5.2 |

Note: Data is compiled from various sources for illustrative purposes and direct comparison should be made with caution.[1][11][12]

Antimicrobial Activity

The chloroacetamide moiety is a known reactive group that can act as an alkylating agent, a mechanism often associated with antimicrobial effects.[13] The presence of a chlorine atom has been shown to significantly enhance the antimicrobial efficacy of acetamide derivatives.[6]

Mechanism of Action

The antimicrobial action of chloroacetamide derivatives is believed to involve the alkylation of essential biomolecules in pathogens, such as enzymes involved in cell wall synthesis or DNA replication. For instance, these compounds may inhibit penicillin-binding proteins (PBPs), which are crucial for the integrity of the bacterial cell wall.[6] Inhibition of these enzymes leads to a compromised cell wall and eventual cell lysis.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some chloro-acetamide derivatives against various bacterial strains.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Chloro-N-phenyl acetamide | Klebsiella pneumoniae | 512 |

| N-(4-fluoro-3-nitrophenyl) acetamide | N-phenyl acetamide | Klebsiella pneumoniae | 1024 |

| N-chloro aryl acetamide A2 | N-chloro aryl acetamide | Staphylococcus aureus | 20 |

Note: Data is compiled from various sources for illustrative purposes.[14]

Insecticidal Activity

Pyrimidine derivatives are utilized in the development of agrochemicals due to their potent insecticidal activity.[15] Some commercial insecticides, such as pirimiphos-methyl, contain a pyrimidine moiety.

Mechanism of Action

The insecticidal mechanism of some pyrimidine derivatives involves the regulation of insect growth.[16] The chloroacetamide group is also found in some herbicides, where it inhibits the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cell membranes.[17] A similar mechanism could be at play in the insecticidal activity of these compounds.

Quantitative Data: Insecticidal Activity

The following table shows the lethal concentration (LC50) values for some pyridine and pyrimidine derivatives against the cowpea aphid (Aphis craccivora).

| Compound ID | Derivative Class | Insect | LC50 (ppm) - 24h | Reference Compound | LC50 (ppm) - 24h |

| Compound 2 | N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (nymphs) | 0.029 | Acetamiprid | 0.045 |

| Compound 4 | 8-chloropyrimidine derivative | Cowpea aphid (nymphs) | 0.023 | Acetamiprid | 0.045 |

| Compound 4d | Pyrimidine derivative | Aedes aegypti (larvae) | 2 (70% mortality) | - | - |

Note: Data is compiled from various sources for illustrative purposes.[18][19][20]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and detailed experimental protocols are essential.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation with Compound: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]

Step-by-Step Protocol:

-

Prepare Antibiotic Stock Solution: Prepare a stock solution of the test compound in a suitable solvent and then dilute it in the appropriate broth medium to twice the highest concentration to be tested.

-

Prepare Microtiter Plate: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the 2x concentrated compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard the final 100 µL from the last column of dilutions.

-

Prepare Inoculum: Prepare a standardized inoculum of the test bacterium in broth, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the compound. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis and the potential for diverse chemical modifications make them attractive candidates for further investigation in drug discovery and agrochemical development. The insights into their mechanisms of action, particularly as kinase inhibitors, provide a rational basis for the design of more potent and selective agents. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic and commercial potential of this important chemical scaffold. Future research should focus on expanding the library of these derivatives and conducting in-depth structure-activity relationship (SAR) studies to optimize their biological profiles for specific applications.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-chloro-N-(pyridin-4-yl)acetamide|Chemical Building Block [benchchem.com]

- 4. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.info [ijpsr.info]

- 6. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. DSpace [scholarbank.nus.edu.sg]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. b.aun.edu.eg [b.aun.edu.eg]

- 20. scienceopen.com [scienceopen.com]

- 21. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

The Role of 2-Chloro-N-pyrimidin-2-yl-acetamide in Oncology: A Technical Guide for Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its integral role in the fundamental building blocks of life, DNA and RNA.[1][2] This inherent biological relevance has positioned pyrimidine derivatives as a fertile ground for the development of novel therapeutics, particularly in oncology.[3] This technical guide delves into the burgeoning role of a specific class of pyrimidine derivatives, exemplified by 2-Chloro-N-pyrimidin-2-yl-acetamide, in cancer research. We will explore its chemical rationale, potential mechanisms of action, and provide a framework for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

Introduction: The Pyrimidine Scaffold in Cancer Therapy

The pyrimidine ring system is a fundamental component of nucleobases, vitamins, and coenzymes, making it a highly attractive scaffold for drug design.[2] Its structural similarity to endogenous molecules allows for competitive inhibition of key enzymes and disruption of critical cellular pathways. In oncology, numerous pyrimidine-based drugs, such as 5-fluorouracil and gemcitabine, have become mainstays of chemotherapy, primarily by interfering with nucleic acid synthesis.[4]

The focus of this guide, this compound, and its structural analogs, represent a newer wave of pyrimidine derivatives. These molecules are often designed to move beyond non-specific DNA damage and instead target specific signaling pathways that are dysregulated in cancer. The inclusion of the chloroacetamide moiety is a deliberate design choice, imparting a reactive electrophilic character to the molecule.[5] This "warhead" can form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins, leading to potent and often irreversible inhibition.[6]

Mechanistic Insights: Targeting Key Oncogenic Pathways

While direct studies on this compound are emerging, the broader class of pyrimidine derivatives offers significant insights into its likely mechanisms of action. Research points towards several key pathways that are susceptible to inhibition by these compounds.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One of the most promising targets for this class of compounds is dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[7] Cancer cells, with their high proliferative rate, are heavily reliant on this pathway for the synthesis of pyrimidines necessary for DNA and RNA replication. Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis.[7] A closely related compound, 2-Chloro-N-pyrimidin-5-yl-acetamide (CPAA), has been identified as a potent inhibitor of DHODH, demonstrating antiproliferative activity across a range of cancer cell lines including leukemia, colon, breast, and lung cancer.[7]

Caption: Inhibition of DHODH by this compound disrupts pyrimidine synthesis.

Modulation of Kinase Signaling Cascades

Aberrant kinase signaling is a hallmark of many cancers. The pyridine ring, a close structural relative of pyrimidine, is a known pharmacophore that can mimic the hinge-binding motif of ATP, enabling it to interact with the active site of kinases.[6] Pyrimidine derivatives have been successfully developed as inhibitors of various kinases, including those in the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[6] The chloroacetamide group can further enhance inhibitory activity by forming a covalent bond with a nearby cysteine residue in the kinase's active site, leading to irreversible inhibition.

Caption: this compound can inhibit key kinases in oncogenic pathways.

Induction of Apoptosis and Cell Cycle Arrest

Ultimately, the goal of many cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Pyrimidine derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and the modulation of autophagy.[8] By inhibiting critical survival pathways, these compounds can tip the cellular balance towards apoptosis, leading to tumor regression. Furthermore, by disrupting the cell cycle, these agents can prevent cancer cells from dividing and proliferating.

Preclinical Evaluation: A Step-by-Step Methodological Framework

A robust preclinical evaluation is essential to characterize the anticancer potential of this compound and its analogs. The following section outlines a series of key experiments.

Synthesis of this compound

The synthesis of this compound is a critical first step. A general and efficient method involves the reaction of 2-aminopyrimidine with chloroacetyl chloride.[9]

Protocol:

-

Dissolve 2-aminopyrimidine in a suitable inert solvent, such as 1,2-dichloroethane.[5]

-

Slowly add chloroacetyl chloride dropwise to the solution while stirring. The reaction is typically carried out in the presence of a mild base, like triethylamine, to neutralize the HCl byproduct.[10]

-

The reaction mixture can be heated to reflux to drive the reaction to completion. Reaction progress should be monitored by thin-layer chromatography (TLC).[10]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like acetonitrile, to yield the final product.[9]

-

The structure and purity of the synthesized compound should be confirmed using analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.[7]

Caption: A generalized workflow for the synthesis of this compound.

In Vitro Anticancer Activity Screening

The initial assessment of anticancer activity is performed using a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media and conditions.[4][11]

-

Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (typically from nanomolar to micromolar) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Target Engagement and Mechanism of Action Studies

Once anticancer activity is confirmed, the next step is to elucidate the mechanism of action.

Protocol: Western Blot for Kinase Inhibition

-

Cell Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Analyze the changes in protein phosphorylation levels to determine if the compound inhibits the target kinase pathway.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, which would be generated from the MTT assay described above.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.7 |

| HCT-116 | Colon Cancer | 3.5 |

| K-562 | Leukemia | 2.1 |

Note: These are representative values and actual results may vary.

Future Directions and Conclusion

The exploration of this compound and its derivatives is a promising avenue in cancer research. The combination of the privileged pyrimidine scaffold with a reactive chloroacetamide moiety provides a powerful platform for the design of potent and selective anticancer agents. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.[4]

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in animal models of cancer.[8]

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of promising candidates.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. veterinaria.org [veterinaria.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy 2-Chloro-N-pyrimidin-5-yl-acetamide [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling of 2-Chloro-N-pyrimidin-2-yl-acetamide in the lab

An In-Depth Technical Guide to the Safe Laboratory Handling of 2-Chloro-N-pyrimidin-2-yl-acetamide

Introduction: Understanding the Molecule

This compound (CAS No. 52687-97-5) is a heterocyclic organic compound utilized in various research and development applications, particularly as a building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure, which incorporates a reactive chloroacetamide group attached to a pyrimidine ring, makes it a versatile intermediate.[4][5] However, the very features that grant its synthetic utility are also the source of its potential hazards. The chloroacetamide functional group is a known alkylating agent, capable of reacting with biological nucleophiles, which underpins its toxicological profile.[6]

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound in a laboratory setting. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of the risks and the necessary controls to mitigate them.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards is the foundation of safe laboratory practice. The primary risks associated with this compound stem from its irritant properties and potential toxicity upon exposure.

GHS Classification and Toxicological Profile

The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[1] While specific toxicological data for this exact molecule is limited, the well-documented hazards of the parent compound, 2-chloroacetamide, provide a conservative and authoritative basis for risk assessment.[7][8]

Table 1: GHS Hazard Identification for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

|---|---|---|---|

| Skin Irritation | H315: Causes skin irritation | Warning | Exclamation Mark |

| Eye Irritation | H319: Causes serious eye irritation | Warning | Exclamation Mark |

| Specific target organ toxicity | H335: May cause respiratory irritation | Warning | Exclamation Mark |

| Acute Toxicity (Oral) | H303: May be harmful if swallowed | Warning | Exclamation Mark |

Source: ChemicalBook Safety Data Sheet.[1]

The causality behind these hazards lies in the electrophilic nature of the carbon atom bearing the chlorine. This makes the chloroacetamide moiety reactive towards nucleophilic groups found in proteins and other biological macromolecules, leading to cellular disruption and irritation at the site of contact.

Physical and Chemical Properties

Understanding the physical state and properties is critical for anticipating its behavior in the lab.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 52687-97-5 | [1][2][3] |

| Molecular Formula | C6H6ClN3O | [2][3][9] |

| Molecular Weight | 171.58 g/mol | [3][9] |

| Appearance | Off-white to light brown solid/crystalline powder | [9][10] |

| Melting Point | 150-153 °C | [1][9] |

| Solubility | Soluble in dichloromethane and dimethylformamide; poorly soluble in water. | [10] |

| Storage Conditions | Store at 2-8°C in a dry, dark, well-ventilated place. Keep container tightly closed. |[3][9][10] |

Section 2: The Hierarchy of Controls: A Self-Validating Safety System

Effective laboratory safety is not merely about wearing gloves; it is a systematic approach to risk mitigation known as the hierarchy of controls. This system prioritizes the most effective measures first.

Caption: Logical flow from hazard identification to the implementation of layered control measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood.[7][11] This is non-negotiable. The hood contains dust and vapors, preventing inhalation, which is a primary route of exposure that can cause respiratory irritation.[1][12]

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.[8][12]

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols and proper training are essential.

-

Designated Areas: Designate specific areas within the lab for the storage and handling of this compound.

-

Training: All personnel must be trained on this specific guide and the location of emergency equipment before handling the compound.

-

Waste Management: A clear, labeled hazardous waste stream must be established for all materials contaminated with the compound.[7][13]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the sole means of protection. It is used to protect the individual in the event of a failure of engineering or administrative controls.[11][14]

-

Eye and Face Protection: Wear chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[13][15] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8][11]

-

Hand Protection: Wear chemical-resistant nitrile gloves.[7] Always inspect gloves for tears or holes before use. Use the proper glove removal technique to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste.

-

Body Protection: A standard laboratory coat is required to protect against skin contact.[7][13] Ensure it is fully buttoned.

-

Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. In the rare event of an engineering control failure or a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained emergency responders.[8][16]

Section 3: Experimental Workflow and Handling Protocol

This section details a step-by-step methodology for a common workflow: weighing the solid compound and preparing a solution for a reaction. The causality for each step is explained to reinforce safe practices.

Caption: Step-by-step experimental workflow for safe handling of the compound.

Protocol: Weighing and Dissolving this compound

-

Preparation:

-

Why: To ensure all safety measures are in place before handling the chemical.

-

How: Don all required PPE (goggles, lab coat, nitrile gloves).[14] Confirm the chemical fume hood is operational. Place absorbent bench paper on the work surface inside the hood.

-

-

Weighing:

-

Why: To prevent inhalation of fine powder and to contain any minor spills.

-

How: Place a tared weigh boat on the analytical balance inside the fume hood.[11] Carefully transfer the desired amount of the solid compound to the weigh boat using a spatula. Avoid creating dust.

-

-

Transfer and Dissolution:

-

Why: To minimize the risk of splashing and ensure the compound is safely contained in the reaction vessel.

-

How: Carefully transfer the weighed solid into the designated flask. Add the chosen solvent (e.g., dichloromethane) slowly and in a controlled manner, swirling gently to aid dissolution.[11]

-

-

Sealing and Storage:

-

Why: To prevent the release of vapors and protect the compound from degradation.[10]

-

How: If not for immediate use, securely cap the flask. Label it clearly with the compound name, concentration, solvent, date, and your initials. Store appropriately as per Table 2.

-

-

Cleanup:

-

Why: To prevent cross-contamination and accidental exposure of other lab members.

-

How: Treat the disposable weigh boat, spatula, and any contaminated bench paper as hazardous waste. Place them directly into the designated solid hazardous waste container.[7]

-

-

Decontamination:

-

Why: To ensure the work area is safe for the next user.

-

How: Wipe down the balance and the fume hood sash and surface with an appropriate solvent and then soap and water. Dispose of the cleaning materials as hazardous waste.

-

-

Doffing PPE:

-

Why: To prevent contaminating yourself or the laboratory environment.

-

How: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin). Remove your lab coat and goggles. Wash your hands thoroughly with soap and water.[17]

-

Section 4: Emergency Procedures

In the event of an accident, a swift and correct response is critical.[17]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][16] Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

-

Spill:

-

For small spills inside a fume hood, alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[12]

-

Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[12]

-

For large spills or any spill outside of a fume hood, evacuate the immediate area and contact your institution's Environmental Health & Safety (EHS) department.[8]

-

Section 5: Storage and Waste Disposal

Storage

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area designated for toxic or irritant chemicals.[3][9][12] Recommended storage temperature is 2-8°C.[3][9] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][16]

Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.[7][13]

-

Do not dispose of this chemical down the drain or in the regular trash.[8]

-

Collect all waste in a clearly labeled, sealed, and compatible container.[7][13]

-

Arrange for disposal through your institution's licensed hazardous waste disposal program.[7][13]

Conclusion

This compound is a valuable research chemical, but its safe use demands a systematic and informed approach. By understanding its inherent hazards and rigorously applying the hierarchy of controls—prioritizing engineering solutions, adhering to established protocols, and correctly using personal protective equipment—researchers can effectively mitigate the risks. This guide serves as a foundational document to be integrated into laboratory-specific Standard Operating Procedures, ensuring a culture of safety and scientific integrity.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. cas 52687-97-5|| where to buy 2-Chloro-N-(2-pyrimidinyl)acetamide [english.chemenu.com]

- 4. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-chloro-N-(pyridin-4-yl)acetamide|Chemical Building Block [benchchem.com]

- 6. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 52687-97-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Buy 2-Chloro-N-pyrimidin-5-yl-acetamide [smolecule.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. aksci.com [aksci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. artsci.usu.edu [artsci.usu.edu]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Chloro-N-pyrimidin-2-yl-acetamide

Abstract

This document provides a detailed, field-proven guide for the synthesis of 2-Chloro-N-pyrimidin-2-yl-acetamide, a valuable intermediate in medicinal chemistry and drug development. The protocol outlines the N-acylation of 2-aminopyrimidine with chloroacetyl chloride. We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step experimental protocol, and offer comprehensive guidelines for product purification and characterization. This guide is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the chemical principles involved.

Introduction and Scientific Rationale